![molecular formula C19H15N5O2S2 B2636650 5-Phenyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxamide CAS No. 379236-03-0](/img/structure/B2636650.png)
5-Phenyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Synthesis Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of these compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Antiviral Activity
The synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including our compound of interest, was explored as potential antiviral agents . These compounds were subjected to antiviral screening, and compound 8b demonstrated promising antiviral activity. Further investigations into its mechanism of action and efficacy against specific viruses could be valuable.
Antimicrobial Properties
The combination of [1,2,4]triazolo[4,3-a]quinoxaline with piperazine or piperidine moieties led to compounds 2a, 2b, and 4a–d. These derivatives were designed to investigate their antimicrobial properties . In vitro antimicrobial screening revealed that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities. Further studies could explore their efficacy against specific pathogens and potential clinical applications.
Cancer Prevention
Antioxidants play a crucial role in protecting cells against oxidative damage. While not directly studied for cancer prevention, compounds containing triazole moieties, such as our compound, may contribute to cellular protection . Investigating its antioxidant properties and potential impact on cancer cells could be an interesting avenue for research.
Antifungal Agents
Triazole-containing drugs, like voriconazole and posaconazole, are effective against fungal infections. Considering the value of triazoles as antimicrobial agents, exploring the antifungal activity of our compound could provide insights into its therapeutic potential . In vitro assays against specific fungal strains would be informative.
Antibacterial Activity
Quinoxalines are known for their broad-spectrum antibacterial properties . While our compound is structurally distinct, investigating its antibacterial activity against specific bacterial strains could reveal novel mechanisms or targets. Minimum inhibitory concentration (MIC) assays would be useful in this context.
Structural Modifications
Thioamide groups and [1,3,4]-oxadiazole moieties have been shown to enhance antimicrobial activity . Incorporating these modifications into our compound (e.g., compounds 8a and 8b) could yield derivatives with improved bioactivity. Further studies on their structure-activity relationships are warranted.
Mechanism of Action
The mechanism of action of these compounds often involves interactions with specific target receptors, leading to inhibition or activation of certain biochemical pathways. The exact nature of these interactions and the resulting changes would depend on the specific structure of the compound and its target .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. These properties can significantly impact the bioavailability of the compound .
The molecular and cellular effects of the compound’s action would be determined by its interaction with its target and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to the induction of cell death .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
Future Directions
properties
IUPAC Name |
5-phenyl-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c20-17(26)13-10-14(12-6-2-1-3-7-12)28-18(13)21-16(25)11-27-19-23-22-15-8-4-5-9-24(15)19/h1-10H,11H2,(H2,20,26)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJXFNNMIQBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CSC3=NN=C4N3C=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.